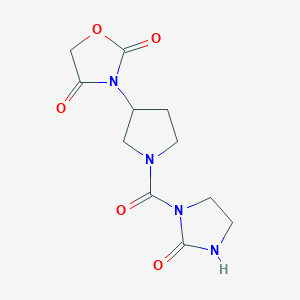
3-(1-(2-氧代咪唑烷-1-羰基)吡咯烷-3-基)恶唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(1-(2-Oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains several functional groups and rings, including an oxazolidine ring, a pyrrolidine ring, and an imidazolidine ring . These rings are common in many biologically active compounds and are often used by medicinal chemists to create new drugs .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its three rings: the five-membered pyrrolidine and imidazolidine rings, and the oxazolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The imidazolidine ring contains two nitrogen atoms, one of which bears a hydrogen atom .科学研究应用
合成和化学反应性
对该化合物研究的一个基础方面涉及其合成及其相关结构的化学反应性。从 β-羟基或 β-巯基-α-氨基酸酯合成恶唑烷、噻唑烷和相关双环化合物展示了这些化合物在创建复杂杂环系统方面的多功能性。此类合成通常涉及与芳香醛相互作用、使用 N-溴代琥珀酰亚胺脱氢以及使用各种碱进行曼尼希碱形成。这些反应产生了广泛的杂环化合物,包括恶唑烷-2,4-二酮,由于其潜在的生物活性以及作为进一步合成应用中的中间体,因此引起了人们的兴趣 (Badr、Aly、Fahmy 和 Mansour,1981)。
生物活性及应用
该化合物及其衍生物已对其生物活性进行了研究,这对开发新的治疗剂至关重要。例如,已合成 2-硒代咪唑烷-4-酮的衍生物并评估了其细胞毒性和在癌细胞中产生活性氧 (ROS) 的能力。这些化合物对某些癌细胞系表现出相当大的细胞毒性,表明它们作为化疗剂的潜力。这突出了此类化合物在药物化学和癌症研究中的重要性 (Novotortsev 等人,2021)。
抗菌特性
对恶唑烷-2,4-二酮和相关化合物的研究也已扩展到抗菌应用中。开发新的抗菌剂,特别是对革兰氏阳性菌(包括耐甲氧西林金黄色葡萄球菌)有效的抗菌剂,一直是一个重要的关注领域。研究表明,对恶唑烷酮结构进行修饰,例如引入吡啶、重氮或三嗪等杂芳环,可以显着影响其抗菌特性。这项研究对于持续寻找对抗耐药菌株的新型抗生素至关重要 (Tucker 等人,1998)。
未来方向
The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential biological activity. Given the biological activity of similar compounds, it could be of interest to explore its potential as a therapeutic agent .
属性
IUPAC Name |
3-[1-(2-oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c16-8-6-20-11(19)15(8)7-1-3-13(5-7)10(18)14-4-2-12-9(14)17/h7H,1-6H2,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPVZSQNMPPZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

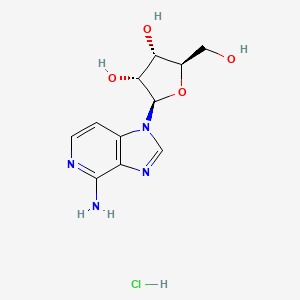
![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2654021.png)
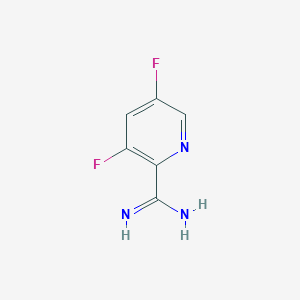
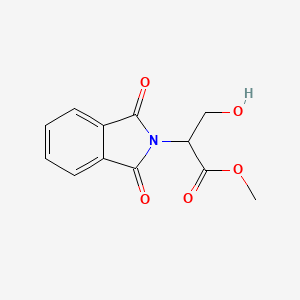
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide](/img/structure/B2654028.png)


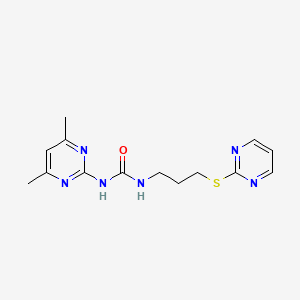

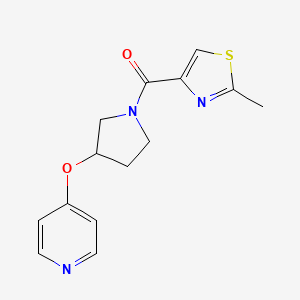

![2-[3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2654037.png)
![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2654040.png)
